2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound known for its unique structural properties and applications in various fields of chemistry. This compound features a boron-containing dioxaborolane ring, which is often utilized in organic synthesis and materials science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the Sonogashira cross-coupling reaction, where phenylacetylene derivatives are coupled with halogenated aromatic compounds in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into corresponding boranes.
Substitution: The phenylethynyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or a transition metal catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the phenylethynyl moieties.
Scientific Research Applications
2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism by which 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to interact with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the phenylethynyl groups can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
9-(4-Phenylethynyl)anthracene: This compound shares the phenylethynyl functional group and is used in similar applications, such as organic electronics.
2,5-Bis(phenylethynyl)thiophene: Another compound with phenylethynyl groups, known for its photophysical properties and use in light-emitting materials.
Uniqueness
What sets 2-[3,5-Bis(phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its boron-containing dioxaborolane ring, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
Properties
CAS No. |
942069-87-6 |
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Molecular Formula |
C28H25BO2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
2-[3,5-bis(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C28H25BO2/c1-27(2)28(3,4)31-29(30-27)26-20-24(17-15-22-11-7-5-8-12-22)19-25(21-26)18-16-23-13-9-6-10-14-23/h5-14,19-21H,1-4H3 |
InChI Key |
NWMHLCDMHXVIQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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